molecular formula C28H64N3O6P B13767136 N'-(2-aminoethyl)ethane-1,2-diamine;octadecanoic acid;triethyl phosphate CAS No. 68478-72-8

N'-(2-aminoethyl)ethane-1,2-diamine;octadecanoic acid;triethyl phosphate

Cat. No.: B13767136
CAS No.: 68478-72-8
M. Wt: 569.8 g/mol
InChI Key: NAMSZKAJBKTQTE-UHFFFAOYSA-N
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Description

Properties

CAS No.

68478-72-8

Molecular Formula

C28H64N3O6P

Molecular Weight

569.8 g/mol

IUPAC Name

N'-(2-aminoethyl)ethane-1,2-diamine;octadecanoic acid;triethyl phosphate

InChI

InChI=1S/C18H36O2.C6H15O4P.C4H13N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-4-8-11(7,9-5-2)10-6-3;5-1-3-7-4-2-6/h2-17H2,1H3,(H,19,20);4-6H2,1-3H3;7H,1-6H2

InChI Key

NAMSZKAJBKTQTE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CCOP(=O)(OCC)OCC.C(CNCCN)N

Origin of Product

United States

Preparation Methods

Preparation of N'-(2-aminoethyl)ethane-1,2-diamine

The synthesis of N'-(2-aminoethyl)ethane-1,2-diamine (also known as diethylenetriamine) is a key step. A patented method (WO2013149373A1) describes an efficient process involving:

  • Starting material: Iminodiacetonitrile dissolved in an organic solvent.
  • Catalysts and additives: An OH-type anion exchange resin, a stabilizer for iminodiacetonitrile, and a hydrogenation catalyst.
  • Reaction conditions: Hydrogenation under hydrogen gas at temperatures between 50°C and 150°C (preferably 70–90°C) and pressures between 5 MPa and 25 MPa (preferably 9–14 MPa).
  • Organic solvents: Alcohols (methanol, ethanol, propanol), ethers, hydrocarbons, organic amines, or amides with 1–4 carbon atoms are used as solvents.
  • Outcome: Hydrogenation reduces iminodiacetonitrile to N'-(2-aminoethyl)ethane-1,2-diamine with high purity and catalyst longevity.

This method improves selectivity, reduces by-products like piperazine, and simplifies purification.

Preparation of Octadecanoic Acid

Octadecanoic acid (stearic acid) is commercially available and often purified by recrystallization or distillation. Its preparation is generally outside the scope of the compound synthesis but is crucial for ensuring purity in the final product.

Preparation of Triethyl Phosphate

Triethyl phosphate is synthesized via the reaction of phosphorus oxychloride with ethanol under controlled conditions:

  • Procedure: In a three-necked flask, anhydrous ethanol is mixed with acetone and cooled below 10°C.
  • Addition: Phosphorus oxychloride is added slowly over approximately 50 minutes while maintaining temperature below 10°C.
  • Reaction: The mixture is stirred, then heated to 30°C under vacuum (10 mmHg) for 3 hours.
  • Post-reaction: Sodium alkoxide solution is added to neutralize and precipitate sodium chloride.
  • Purification: The organic phase is washed to neutrality, and solvents (water, ethanol, acetone) are removed by reduced pressure distillation.
  • Yield: Triethyl phosphate with purity ≥96% is obtained (crude product ~292.4 g from described scale).

Combination into Final Compound

The final compound, N'-(2-aminoethyl)ethane-1,2-diamine; octadecanoic acid; triethyl phosphate , is synthesized by reacting the prepared N'-(2-aminoethyl)ethane-1,2-diamine with octadecanoic acid and triethyl phosphate under controlled conditions. Although exact reaction conditions are proprietary or less documented, the general approach involves:

  • Mixing the amine and fatty acid to form an amide or salt intermediate.
  • Introducing triethyl phosphate to form a phosphate ester linkage or complex.
  • Controlling temperature, pH, and stoichiometry to optimize yield and purity.

This stepwise synthesis ensures the integration of the amino group, fatty acid chain, and phosphate ester into a stable complex suitable for industrial or research use.

Summary Table of Preparation Steps

Component Starting Materials Reaction Conditions Key Notes References
N'-(2-aminoethyl)ethane-1,2-diamine Iminodiacetonitrile, organic solvent 50–150°C, 5–25 MPa H2 pressure, hydrogenation catalyst, OH-type anion exchange resin High purity, reduced by-products, catalyst longevity
Octadecanoic acid Commercial stearic acid Purification by recrystallization or distillation High purity required for final compound General knowledge
Triethyl phosphate Phosphorus oxychloride, ethanol, acetone <10°C addition, 30°C vacuum reaction, sodium alkoxide neutralization Purity ≥96%, removal of solvents by distillation
Final compound synthesis N'-(2-aminoethyl)ethane-1,2-diamine, octadecanoic acid, triethyl phosphate Controlled mixing, temperature and pH control Formation of complex organic compound

Research and Purification Notes

  • The purity of each component critically affects the final product quality.
  • The hydrogenation catalyst and stabilizers in the amine synthesis improve yield and reduce impurities.
  • Triethyl phosphate synthesis requires careful temperature control to avoid side reactions.
  • The final compound is typically purified by solvent extraction and distillation techniques.
  • Analytical methods such as NMR, IR, and mass spectrometry are used to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives of the amine component.

    Reduction: Alcohol derivatives of the fatty acid component.

    Substitution: Various substituted phosphates depending on the nucleophile used.

Scientific Research Applications

Epoxy Resin Curing Agent

N'-(2-aminoethyl)ethane-1,2-diamine is widely utilized as a high-activity curing agent for epoxy resins. Its application in laminates, cast products, adhesives, and coatings is significant due to its ability to enhance mechanical properties and thermal resistance of the final products. The typical usage concentration ranges from 5% to 10% of the total formulation .

Case Study:
A study demonstrated that incorporating this compound into epoxy formulations resulted in improved tensile strength and thermal stability compared to conventional curing agents. This enhancement is crucial for applications in automotive and aerospace industries where material performance under stress is paramount.

Lubricating Oil Additives

The compound serves as an effective additive in lubricating oils, improving their anti-wear and extreme pressure properties. It functions by forming a protective film on metal surfaces, reducing friction and wear during operation.

Data Table: Performance Comparison of Lubricating Oils

Additive TypeWear Scar Diameter (mm)Coefficient of Friction
Control (No Additive)0.450.12
N'-(2-aminoethyl)ethane-1,2-diamine0.300.08

Carbon Dioxide Absorption

This compound is also employed in the formulation of carbon dioxide absorbents, which are critical in reducing greenhouse gas emissions from industrial processes. Its amine functional groups facilitate the capture of CO2 through chemical absorption mechanisms.

Case Study:
Research conducted on a pilot-scale CO2 capture system demonstrated that using formulations containing N'-(2-aminoethyl)ethane-1,2-diamine achieved a CO2 removal efficiency of over 90%, showcasing its potential for large-scale environmental applications .

Surfactants and Emulsifiers

Due to its amphiphilic nature, the compound acts as an effective surfactant and emulsifier in various formulations including personal care products and agricultural chemicals. It aids in stabilizing emulsions by reducing surface tension.

Data Table: Emulsion Stability Test Results

Emulsifier TypeStability (Days)
Control (No Emulsifier)3
N'-(2-aminoethyl)ethane-1,2-diamine14

Novel Material Development

Ongoing research is exploring the use of this compound in developing novel materials with enhanced properties for specific applications such as biodegradable plastics and advanced composites.

Case Study:
A recent study focused on synthesizing biodegradable polymers using N'-(2-aminoethyl)ethane-1,2-diamine as a chain extender demonstrated promising results in terms of mechanical properties and degradation rates under industrial composting conditions.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Molecular Targets: The amine group can interact with proteins and enzymes, affecting their function.

    Pathways Involved: The fatty acid component can integrate into lipid bilayers, altering membrane fluidity and permeability.

    Organophosphate Activity: Triethyl phosphate can inhibit acetylcholinesterase, affecting neurotransmission.

Comparison with Similar Compounds

N'-(2-Aminoethyl)ethane-1,2-diamine

N'-(2-Aminoethyl)ethane-1,2-diamine, systematically named N,N'-bis(2-aminoethyl)ethane-1,2-diamine (IUPAC), is commonly known as triethylenetetramine (TETA). It is a branched aliphatic polyamine with four nitrogen atoms and two ethylene (-CH₂-CH₂-) spacers. TETA is widely used as a corrosion inhibitor, chelating agent, and precursor in pharmaceutical synthesis (e.g., trientine for Wilson’s disease) .

Octadecanoic Acid

Octadecanoic acid (stearic acid) is a saturated fatty acid (C₁₈H₃₆O₂) with a 17-carbon chain and a carboxylic acid group. It is prevalent in animal fats and plant oils, serving as a lubricant, surfactant, and precursor in polymer production.

Triethyl Phosphate

Triethyl phosphate (TEP; C₆H₁₅O₄P) is an organophosphate ester with applications as a flame retardant, plasticizer, and solvent. It is notable for its low environmental persistence compared to halogenated analogs .

Comparative Analysis with Similar Compounds

N'-(2-Aminoethyl)ethane-1,2-diamine vs. Related Polyamines

TETA belongs to a homologous series of polyamines with varying ethyleneamine units. Key comparisons include:

Property TETA (N,N'-bis(2-aminoethyl)ethane-1,2-diamine) DETA (N1-(2-aminoethyl)ethane-1,2-diamine) PEHA (N1-(2-(2-(2-aminoethylamino)ethylamino)ethyl)ethane-1,2-diamine)
Structure 4 N atoms, 2 ethylene spacers 3 N atoms, 1 ethylene spacer 5 N atoms, 3 ethylene spacers
Corrosion Inhibition Moderate efficiency (~75% at 1 mM) Lower efficiency (~60% at 1 mM) Higher efficiency (~85% at 1 mM)
Applications Pharmaceuticals, chelation Epoxy curing, surfactants Heavy metal ion scavenging, adhesives

Key Findings :

  • Increasing the number of -NH- groups enhances corrosion inhibition by improving adsorption on metal surfaces .
  • TETA’s intermediate chain length balances solubility and steric effects, making it versatile for industrial and medical uses .

Octadecanoic Acid vs. Other Fatty Acids

Property Octadecanoic Acid (C18:0) Hexadecanoic Acid (C16:0; palmitic) Eicosanoic Acid (C20:0; arachidic)
Melting Point 69.6°C 63.1°C 76.5°C
Solubility (Water) Insoluble Insoluble Insoluble
Applications Soaps, cosmetics Food additives, detergents Lubricants, waxes

Key Insights :

  • Longer chains (e.g., C20:0) increase melting points and rigidity, favoring use in waxes.
  • Octadecanoic acid’s balance of hydrophobicity and processability makes it ideal for cosmetics .

Triethyl Phosphate vs. Other Organophosphate Esters

TEP’s environmental and functional properties are compared to chlorinated and alkylated analogs:

Property Triethyl Phosphate (TEP) Trimethyl Phosphate (TMP) Tris(1,3-dichloropropyl) Phosphate (TDCPP)
Environmental Presence 746 ng/L (avg. in snow) 229–1175 ng/L 26.6% contribution to OPEs
Health Risk Low carcinogenic risk Low risk High carcinogenic potential
Applications Flame retardant, solvent Plasticizer Fire-resistant coatings

Key Findings :

  • TEP and TMP share emission sources (e.g., industrial discharges) but differ in environmental mobility due to TEP’s higher hydrophilicity .
  • Chlorinated analogs like TDCPP pose greater health risks but are prioritized for fire safety .

Biological Activity

N'-(2-aminoethyl)ethane-1,2-diamine;octadecanoic acid;triethyl phosphate, also known by its CAS number 68478-72-8, is a compound of interest due to its potential biological activities. This article explores its biological activity through detailed research findings, case studies, and data tables.

Basic Information

PropertyValue
Common Name This compound
CAS Number 68478-72-8
Molecular Formula C28H64N3O6P
Molecular Weight 569.798 g/mol
Boiling Point 359.4ºC at 760 mmHg
LogP 8.821

Structure

The compound consists of a long-chain fatty acid (octadecanoic acid) linked to a diamine and a phosphate group, which contributes to its unique properties and potential biological activities.

Cytotoxicity and Antiproliferative Effects

Recent studies have evaluated the cytotoxic effects of derivatives of bis(2-aminoethyl)amine, which share structural similarities with N'-(2-aminoethyl)ethane-1,2-diamine. These studies indicate that certain derivatives exhibit significant antiproliferative activity against various cancer cell lines:

  • Colorectal Adenocarcinoma (CaCo-2)
  • Epithelial Lung Carcinoma (A549)
  • Melanoma (HTB-140)

The compounds demonstrated moderate growth-inhibitory activity, with IC50 values ranging from 13.95 ± 2.5 to 15.74 ± 1.7 µM in various assays .

Flow cytometry analysis revealed that treatment with these compounds led to an increase in early and late apoptosis in cancer cells. For instance, A549 cells showed a notable increase in early apoptosis (28.9–42.7%) compared to control groups . This suggests that the compound may induce cell death through apoptotic pathways.

Fatty Acid Metabolism

The presence of octadecanoic acid in the compound indicates potential interactions with lipid metabolism pathways. Research has shown that fatty acids can influence gene expression related to lipid biosynthesis and degradation, leading to enhanced production of bioactive lipids such as rhamnolipids . The simultaneous use of fatty acids in metabolic pathways can significantly increase yields of valuable compounds.

Study on Octadecanoic Acid Derivatives

A study investigated the acaricidal activity of octadecanoic acid derivatives against Sarcoptes scabiei var. cuniculi larvae. The results indicated that certain derivatives exhibited high toxicity levels, with a median lethal concentration (LC50) of 0.1 mg/ml after 24 hours . This highlights the potential for octadecanoic acid derivatives in pest control applications.

In Vivo Imaging Studies

In vivo imaging studies have utilized labeled fatty acids to evaluate their uptake in myocardial tissues, demonstrating the importance of chain length and unsaturation on metabolic behavior . Such studies can provide insights into the pharmacokinetics of compounds containing octadecanoic acid.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for N'-(2-aminoethyl)ethane-1,2-diamine, and how do reaction conditions influence yield?

  • Methodological Answer : N'-(2-aminoethyl)ethane-1,2-diamine can be synthesized via reductive amination of ethylenediamine derivatives using catalysts like palladium or nickel. Yield optimization requires strict control of pH (8–10), temperature (60–80°C), and stoichiometric ratios of reactants. Impurities such as unreacted amines should be removed via fractional distillation or ion-exchange chromatography . Characterization via 1^1H NMR and FT-IR is critical to confirm structural integrity, with particular attention to NH2_2 and CH2_2 group signals.

Q. How can octadecanoic acid (stearic acid) be effectively incorporated into lipid bilayer studies?

  • Methodological Answer : For lipid bilayer models, octadecanoic acid is often mixed with phospholipids (e.g., DPPC) in chloroform/methanol (9:1 v/v). Langmuir-Blodgett troughs or vesicle extrusion (using 100 nm filters) are standard methods. Differential scanning calorimetry (DSC) should monitor phase transitions, with temperature ramps of 1°C/min to detect melting points (~69°C for pure stearic acid). Contamination by unsaturated fatty acids can skew results; purity must exceed 99% (verified via GC-MS) .

Q. What spectroscopic techniques are optimal for characterizing triethyl phosphate in complex mixtures?

  • Methodological Answer : 31^{31}P NMR is the gold standard for identifying triethyl phosphate (δ = −1 to 0 ppm). In mixtures with esters or amides, HPLC-MS (C18 column, acetonitrile/water mobile phase) separates components. Quantification via ICP-OES ensures phosphorus content aligns with theoretical values. For trace analysis, derivatization with diazomethane enhances GC sensitivity .

Advanced Research Questions

Q. How can factorial design optimize reaction parameters for N'-(2-aminoethyl)ethane-1,2-diamine in multi-component reactions?

  • Methodological Answer : A 2k^k factorial design evaluates temperature (50–90°C), catalyst loading (0.5–2 mol%), and solvent polarity (water vs. ethanol). Response surface methodology (RSM) identifies interactions; ANOVA validates significance (p < 0.05). For example, ethanol increases diamine solubility but may reduce selectivity due to side reactions. Pareto charts prioritize variables, revealing catalyst loading as the dominant factor .

Q. What mechanisms underlie the antagonistic effects of octadecanoic acid in surfactant-protein systems?

  • Methodological Answer : Octadecanoic acid disrupts protein-surfactant complexes via competitive binding. Use isothermal titration calorimetry (ITC) to measure binding constants (Kd_d) between bovine serum albumin (BSA) and SDS. Adding stearic acid reduces SDS-BSA binding by 40–60%, as shown by decreased exothermic peaks. Molecular dynamics simulations (AMBER force field) reveal hydrophobic tail insertion into protein pockets, displacing surfactants .

Q. How do data contradictions arise in triethyl phosphate’s catalytic efficiency studies, and how can they be resolved?

  • Methodological Answer : Discrepancies in catalytic turnover numbers (TON) often stem from moisture sensitivity or trace metal impurities. Rigorous drying of solvents (molecular sieves) and reagents (MgSO4_4) is essential. Compare kinetic data under inert (argon) vs. ambient conditions. Use control experiments with deuterated solvents (D2_2O) to quantify hydrolysis rates. Meta-analysis of literature TON values (e.g., 120–150 for esterification) identifies outliers due to inadequate purification .

Q. What computational strategies predict the coordination behavior of N'-(2-aminoethyl)ethane-1,2-diamine with transition metals?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates binding energies for Cu2+^{2+}, Ni2+^{2+}, and Co2+^{2+}. Natural bond orbital (NBO) analysis reveals charge transfer from amine lone pairs to metal d-orbitals. Solvent effects (water vs. DMSO) are modeled via COSMO-RS. Experimental validation uses UV-Vis (ligand-to-metal charge transfer bands) and cyclic voltammetry (redox shifts) .

Q. How does triethyl phosphate’s hydrolytic stability impact its utility in green solvent systems?

  • Methodological Answer : Hydrolysis kinetics are pH-dependent: half-life (t1/2_{1/2}) decreases from 200 h (pH 4) to 2 h (pH 10). Accelerated aging tests (40°C, 75% RH) quantify degradation products (diethyl phosphate, ethanol) via 31^{31}P NMR. Stabilizers like triethylamine (0.1–0.5 mol%) extend t1/2_{1/2} by 30% via proton scavenging. Lifecycle assessment (LCA) models compare environmental footprints with alternative solvents (e.g., ionic liquids) .

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